2-Aminopurine-O-Ph-NHCO-C3-NHS ester

Bioconjugation SNAP-tag Chemoselectivity

2-Aminopurine-O-Ph-NHCO-C3-NHS ester (CAS 1060652-57-4), commercially designated as BG-GLA-NHS, is a heterobifunctional chemical probe that uniquely integrates an O⁶-benzylguanine (BG) substrate moiety for SNAP-tag recognition with an amine-reactive N-hydroxysuccinimide (NHS) ester, separated by a glutaric acid (GLA) linker arm. This architecture enables the single-step synthesis of custom SNAP-tag substrates from any amine-containing molecule, including proteins, peptides, and oligonucleotides, without the need for additional activation steps.

Molecular Formula C22H23N7O6
Molecular Weight 481.5 g/mol
Cat. No. B12397792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminopurine-O-Ph-NHCO-C3-NHS ester
Molecular FormulaC22H23N7O6
Molecular Weight481.5 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCCC(=O)NCC2=CC=C(C=C2)COC3=NC(=NC4=C3NC=N4)N
InChIInChI=1S/C22H23N7O6/c23-22-27-20-19(25-12-26-20)21(28-22)34-11-14-6-4-13(5-7-14)10-24-15(30)2-1-3-18(33)35-29-16(31)8-9-17(29)32/h4-7,12H,1-3,8-11H2,(H,24,30)(H3,23,25,26,27,28)
InChIKeyNABGZMFQLSWFAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminopurine-O-Ph-NHCO-C3-NHS Ester (BG-GLA-NHS): A Site-Specific SNAP-Tag Building Block for Amine-Reactive Bioconjugation


2-Aminopurine-O-Ph-NHCO-C3-NHS ester (CAS 1060652-57-4), commercially designated as BG-GLA-NHS, is a heterobifunctional chemical probe that uniquely integrates an O⁶-benzylguanine (BG) substrate moiety for SNAP-tag recognition with an amine-reactive N-hydroxysuccinimide (NHS) ester, separated by a glutaric acid (GLA) linker arm [1]. This architecture enables the single-step synthesis of custom SNAP-tag substrates from any amine-containing molecule, including proteins, peptides, and oligonucleotides, without the need for additional activation steps . The compound is primarily utilized in the construction of SNAP-tag and CLIP-tag substrates for covalent protein labeling, cellular imaging, and the surface modification of viral capsids for targeted gene delivery [2].

Why Generic Amine-Reactive Esters Cannot Substitute for 2-Aminopurine-O-Ph-NHCO-C3-NHS Ester in SNAP-Tag Workflows


Generic NHS esters cannot substitute for BG-GLA-NHS in SNAP-tag applications because the BG moiety is an essential, non-replaceable recognition element that serves as a specific suicide substrate for the O⁶-alkylguanine-DNA alkyltransferase (hAGT) protein tag . An NHS ester alone will indiscriminately acylate surface lysine residues but will fail to direct the resulting conjugate to the SNAP-tag active site for the essential, irreversible, and bioorthogonal transfer reaction [1]. Competing building blocks in the NEB portfolio, such as BG-Maleimide, are limited to thiol-reactive conjugation and are therefore incompatible with the broad range of amine-containing payloads addressable by BG-GLA-NHS .

Quantitative Differentiation of 2-Aminopurine-O-Ph-NHCO-C3-NHS Ester Against the Closest In-Class Analogs


Versatile Amine-Reactive Chemistry Contrasts with the Restricted Thiol Selectivity of BG-Maleimide

A fundamental difference is the functional group selectivity. BG-GLA-NHS reacts specifically with primary amines (e.g., lysine residues, N-termini, amino-modified oligonucleotides) to form stable amide bonds, a functional group that is ubiquitous on proteins and easily introduced into synthetic molecules . In direct contrast, the in-class comparator BG-Maleimide (NEB# S9153) reacts exclusively with free thiols (cysteine residues), a far less common and often redox-sensitive functionality . This distinction means that without additional and potentially denaturing thiolation steps, BG-Maleimide cannot be used to label the vast majority of unmodified proteins or amino-modified oligonucleotides that are readily accessible to BG-GLA-NHS .

Bioconjugation SNAP-tag Chemoselectivity

Single-Step Conjugation Offers a Decisive Workflow Advantage Over Two-Step BG-NH₂-Based Protocols

The activated NHS ester on BG-GLA-NHS allows for a direct, one-step synthesis of SNAP-tag substrates from an amine-containing precursor . Its primary amine-reactive analog, BG-NH₂ (NEB# S9148), necessitates a two-step protocol where the user must first source or synthesize an NHS ester on their payload molecule before coupling it to the BG-NH₂ amine . This adds at least one additional purification step and associated yield losses, making BG-GLA-NHS the more efficient choice when the payload bears a free amine.

Bioconjugation Efficiency SNAP-tag Substrate Synthesis Workflow Optimization

GLA Linker Spacing Provides a Defined and Rigid Architecture Compared to Flexible PEG Linkers

The glutaric acid (GLA) linker in the target compound provides a relatively short, hydrophobic spacer between the BG recognition element and the conjugation point. This contrasts with the polyethylene glycol (PEG) linker in BG-PEG-NH₂ (NEB# S9150), which is described as providing 'superior flexibility' and is 'particularly suited for immobilization on solid surfaces' . The GLA linker's different physicochemical properties, being less hydrophilic and more rigid than PEG, can result in distinct labeled conjugate behaviors, potentially affecting the kinetics of the hAGT reaction due to a shorter reach. A study using an NHS-PEG9-BG linker, a close PEGylated analog, demonstrated that the PEG9 unit confers membrane impermeability, preventing the compound from passively crossing cell membranes to quench intracellular SNAP-tag [1]. By inference, the more hydrophobic BG-GLA-NHS without a PEG chain is likely membrane-permeable, making it a more suitable choice for whole-cell labeling protocols where intracellular access is required.

Linker Design SNAP-tag Surface Immobilization

Specificity for Viral Capsid Functionalization Establishes a Unique Application Niche

Patent WO2022101363 explicitly identifies 2-Aminopurine-O-Ph-NHCO-C3-NHS ester (BG-GLA-NHS) as a key reagent for creating modified adeno-associated virus (AAV) particles for gene therapy [1]. This application, involving the attachment of the SNAP-tag recognition element to viral capsid proteins, is a highly specialized use case not shared by generic NHS esters or other SNAP-tag building blocks. The use of an NHS ester is critical here, as it allows the modifier to be selectively attached to the primary amines present on exposed lysine residues of the virus capsid under gentle, physiological conditions (pH 7-9) that preserve particle integrity [2]. This functionalizes the virus for subsequent linkage to any BG-modified payload, a capability that enables flexible, modular retargeting of gene delivery vectors.

Gene Therapy AAV Capsid Engineering Viral Vector Modification

High-Value Scientific Scenarios for Procuring 2-Aminopurine-O-Ph-NHCO-C3-NHS Ester


One-Step Synthesis of Custom SNAP-tag Substrates from Amine-Containing Payloads

Procurement is justified for rapid, single-pot coupling of the benzylguanine recognition element to amine-labeled fluorophores, biotin, DNA oligos, or other functional molecules, avoiding multi-step synthesis required by BG-NH₂ .

Intracellular Labeling of SNAP-tag Fusion Proteins in Live Cells

Based on the inferred membrane permeability of the GLA linker in contrast to PEGylated building blocks, this compound is the reagent of choice for creating custom substrates that must diffuse across the plasma membrane to label intracellular SNAP-tag fusions .

Modular Engineering of AAV Viral Capsids for Gene Therapy Targeting

The patented use of BG-GLA-NHS for modifying AAV capsid surface amines is a critical application. It enables the covalent installation of a SNAP-tag 'docking handle' on the virus, allowing for the subsequent, non-genetic retargeting of the vector to specific cell types via different BG-linked adaptor proteins [1].

Preparation of Functionalized Protein Conjugates for Surface Plasmon Resonance (SPR) and Microarrays

The amine-reactive NHS ester can be used to directly functionalize proteins or peptides, which can then be immobilized on SPR chips or microarrays via their specific SNAP-tag for oriented, high-activity surface capture experiments [2].

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